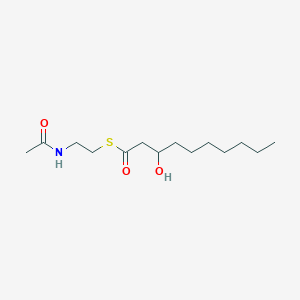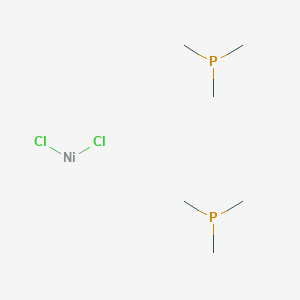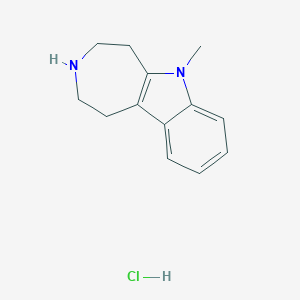
Ethylenediamine, N-phenyl-N'-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediamine, N-phenyl-N'-(trimethylsilyl)-' is a chemical compound that has found its application in various scientific research fields. It is a derivative of ethylenediamine and is also known as TMSNPhED. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of Ethylenediamine, N-phenyl-N'-(trimethylsilyl)-' is not well understood. However, it has been suggested that it binds to proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. It has also been suggested that it may act as a chelating agent for metal ions.
Biochemical and Physiological Effects:
Ethylenediamine, N-phenyl-N'-(trimethylsilyl)-' has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to inhibit the growth of various cancer cell lines. In addition, it has been shown to have antifungal and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethylenediamine, N-phenyl-N'-(trimethylsilyl)-' in lab experiments is its ability to bind to proteins and nucleic acids. This makes it a useful tool for the determination of protein-ligand interactions and the structure of proteins and nucleic acids. However, one of the limitations of using this compound is its potential toxicity. Care should be taken when handling this compound, and proper safety precautions should be followed.
Zukünftige Richtungen
There are several future directions for the use of Ethylenediamine, N-phenyl-N'-(trimethylsilyl)-' in scientific research. One direction is the development of new ligands based on this compound for the preparation of metal complexes. Another direction is the investigation of its potential as an anticancer agent. In addition, further studies are needed to determine its mechanism of action and potential side effects.
Conclusion:
Ethylenediamine, N-phenyl-N'-(trimethylsilyl)-' is a chemical compound that has found its application in various scientific research fields. It has been synthesized using various methods and has shown promising results in biochemical and physiological studies. Its ability to bind to proteins and nucleic acids makes it a useful tool for the determination of protein-ligand interactions and the structure of proteins and nucleic acids. However, care should be taken when handling this compound, and proper safety precautions should be followed. Further studies are needed to determine its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of Ethylenediamine, N-phenyl-N'-(trimethylsilyl)-' can be achieved using various methods. One of the common methods is the reaction of N-phenyl-N'-(trimethylsilyl) ethylenediamine with sodium hydride in the presence of dimethylformamide. Another method involves the reaction of N-phenyl-N'-(trimethylsilyl) ethylenediamine with triethylamine and chloroform in the presence of sodium hydroxide. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
Ethylenediamine, N-phenyl-N'-(trimethylsilyl)-' has found its application in various scientific research fields. It has been used as a reagent in the synthesis of various compounds. It has also been used as a ligand in the preparation of metal complexes. In addition, it has been used in biochemical and physiological studies as a probe for the determination of protein-ligand interactions. It has also been used in the determination of the structure of proteins and nucleic acids.
Eigenschaften
CAS-Nummer |
16654-63-0 |
|---|---|
Produktname |
Ethylenediamine, N-phenyl-N'-(trimethylsilyl)- |
Molekularformel |
C11H20N2Si |
Molekulargewicht |
208.37 g/mol |
IUPAC-Name |
N-phenyl-N'-trimethylsilylethane-1,2-diamine |
InChI |
InChI=1S/C11H20N2Si/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3 |
InChI-Schlüssel |
HMMILWSQQJGEGS-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NCCNC1=CC=CC=C1 |
Kanonische SMILES |
C[Si](C)(C)NCCNC1=CC=CC=C1 |
Synonyme |
N-Phenyl-N'-(trimethylsilyl)ethylenediamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



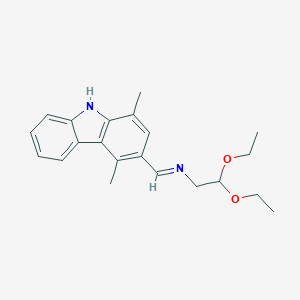
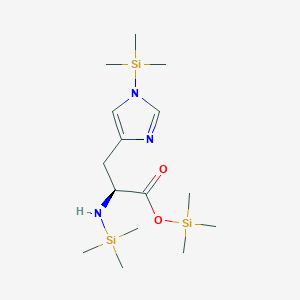
![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)
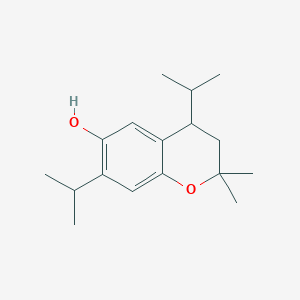
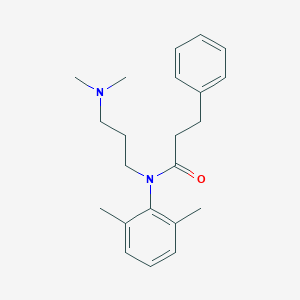
![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)
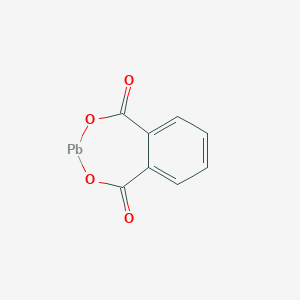

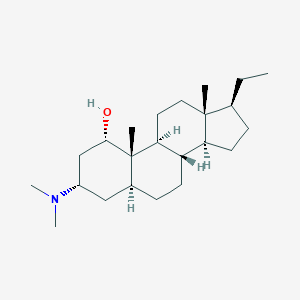
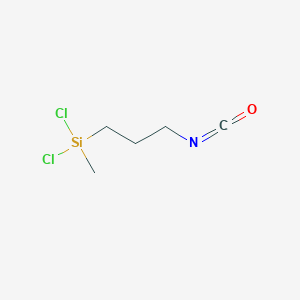
![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate](/img/structure/B100044.png)
